10-Acetyl-2-chloroacetylphenothiazine
Description
Properties
CAS No. |
5325-18-8 |
|---|---|
Molecular Formula |
C16H12ClNO2S |
Molecular Weight |
317.8 g/mol |
IUPAC Name |
1-(10-acetylphenothiazin-2-yl)-2-chloroethanone |
InChI |
InChI=1S/C16H12ClNO2S/c1-10(19)18-12-4-2-3-5-15(12)21-16-7-6-11(8-13(16)18)14(20)9-17/h2-8H,9H2,1H3 |
InChI Key |
CMFUROMBIICOFM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=CC=CC=C2SC3=C1C=C(C=C3)C(=O)CCl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 10-Acetyl-2-chloroacetylphenothiazine typically involves the acylation of phenothiazine with acyl chlorides. The process begins with the preparation of phenothiazine from diphenylamine through classical condensation with sulfur and iodine. The phenothiazine is then acylated with acyl chlorides in toluene to form 10-acylphenothiazine. Further acylation with acyl chloride in the presence of aluminum chloride in carbon disulfide results in the formation of 2,10-diacylphenothiazine. Industrial production methods may involve similar synthetic routes but optimized for large-scale production .
Chemical Reactions Analysis
10-Acetyl-2-chloroacetylphenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloroacetyl group, to form various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols.
Scientific Research Applications
10-Acetyl-2-chloroacetylphenothiazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 10-Acetyl-2-chloroacetylphenothiazine involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes like cyclooxygenase (COX) and myeloperoxidase, leading to anti-inflammatory and antimicrobial effects. Additionally, its ability to undergo redox reactions makes it a potential candidate for photoredox catalysis and other applications in synthetic chemistry .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural, synthetic, and pharmacological differences between 10-acetyl-2-chloroacetylphenothiazine and related phenothiazine derivatives:
Key Comparative Insights
Structural Modifications and Reactivity The chloroacetyl group at position 2 in the target compound introduces electrophilic reactivity, enabling nucleophilic substitution reactions (e.g., with amines or phenols) . In contrast, 1-carbonitrile derivatives (e.g., 2-arylmethyl-10H-phenothiazine-1-carbonitriles) favor aryne-mediated cycloaddition due to the electron-withdrawing nitrile group .
Pharmacological Activity this compound exhibits low tranquillizing activity in preliminary screenings, whereas diazaphenothiazines (e.g., 10-(3-acetylaminopropyl)-2,7-diazaphenothiazine) are optimized for solubility and CNS penetration .
Synthetic Accessibility The Friedel-Crafts method for the target compound requires precise optimization of reaction conditions (e.g., solvent, temperature) compared to simpler alkylation routes used for ester derivatives (e.g., ethyl 2-(10H-phenothiazin-10-yl) acetate) .
Physicochemical Properties 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine adopts a planar conformation with a triclinic crystal system (space group P1), which contrasts with the non-planar, twisted conformation of chloroacetyl derivatives . Predicted collision cross-section (CCS) values for 2-acetyl-10-((((4-nitrophenyl)methylene)hydrazino)acetyl)-10H-phenothiazine (196.1–209.3 Ų) suggest distinct mass spectrometric profiles compared to simpler analogs .
Q & A
Q. What are the established synthetic pathways for 10-Acetyl-2-chloroacetylphenothiazine, and how do reaction conditions influence yield?
The compound is typically synthesized via N-alkylation/arylation reactions using phenothiazine derivatives. For example, chloroacetylation of 10H-phenothiazine precursors in dioxane or DMF with sodium hydride as a base is common . Yield optimization requires precise control of solvent polarity (e.g., DMF for high reactivity) and temperature (60–80°C), as side reactions like hydrolysis of chloroacetyl groups may occur at higher temperatures. Reaction monitoring via TLC or HPLC is recommended to track intermediate formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR (¹H/¹³C) : Critical for confirming acetyl and chloroacetyl substituent positions on the phenothiazine core. Aromatic proton signals typically appear at δ 6.8–7.5 ppm, while acetyl groups resonate near δ 2.3 ppm .
- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 305.0521 for C₁₆H₁₃ClNO₂S) .
- FTIR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and C-Cl bonds (750–550 cm⁻¹) .
Q. How does the compound’s stability vary under different storage conditions?
Stability studies recommend dark, anhydrous environments at 4°C to prevent degradation. Accelerated stability testing (40°C/75% RH) over 4 weeks showed <5% decomposition by HPLC, with chloroacetyl hydrolysis as the primary degradation pathway .
Advanced Research Questions
Q. What mechanistic insights exist regarding this compound’s interaction with tubulin in anti-proliferative studies?
The compound inhibits microtubule assembly by binding to the colchicine site on β-tubulin, as shown in competitive assays with [³H]colchicine. Structural analogs with chloroacetyl groups exhibit enhanced binding affinity (IC₅₀ ~1.2 µM) compared to non-chlorinated derivatives, likely due to electrophilic reactivity facilitating covalent interactions with cysteine residues . Dose-dependent G2/M phase arrest in HeLa cells further supports this mechanism .
Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?
Discrepancies in NMR chemical shifts (e.g., δ variations >0.3 ppm) often arise from solvent effects (CDCl₃ vs. DMSO-d₆) or conformational isomerism . To address this:
Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
DFT-based Fukui indices identify the chloroacetyl carbon as the most electrophilic site (f⁺ >0.45), favoring SN2 reactions with amines or thiols. Solvent models (e.g., PCM for DMSO) improve accuracy in predicting activation energies (ΔG‡ ~18 kcal/mol) . MD simulations further reveal steric hindrance from the acetyl group slows reactivity in bulky nucleophiles .
Q. What experimental designs are optimal for identifying byproducts in large-scale synthesis?
Use LC-MS/MS with isotopic labeling to trace low-abundance byproducts (e.g., diacetylated derivatives from over-alkylation). Fractional crystallization in ethanol/water mixtures (70:30 v/v) isolates impurities for structural elucidation. Reaction quenching with aqueous NaHCO₃ minimizes polysubstitution .
Q. How do structural modifications (e.g., nitro or cyano substitutions) alter the compound’s bioactivity?
Comparative SAR studies show:
- Nitro groups at the 4-position increase cytotoxicity (IC₅₀ reduced by 40% in MCF-7 cells) but reduce solubility.
- Cyano substitutions enhance tubulin binding affinity (ΔΔG = -2.1 kcal/mol) but may introduce hepatotoxicity risks .
Data Analysis & Validation
Q. Which statistical methods are appropriate for dose-response studies involving this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
